(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide
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Overview
Description
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorophenyl group and a methylfuran group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 5-methylfuran-2-carbaldehyde as the primary starting materials.
Formation of Intermediate: The 2-fluoroaniline undergoes a condensation reaction with 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Acrylamide Formation: The intermediate Schiff base is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)acrylamide: Lacks the methylfuran group.
N-(5-methylfuran-2-yl)acrylamide: Lacks the fluorophenyl group.
N-phenylacrylamide: Lacks both the fluorine and methylfuran groups.
Uniqueness
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of both the fluorophenyl and methylfuran groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXRSHNNIXFIJG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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